W67Ydn587R
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Overview
Description
W67Ydn587R, also known as (+)-9-O-desmethyl-β-dihydrotetrabenazine, is a compound with a molecular formula of C18H27NO3. It is a derivative of tetrabenazine, a drug used to treat hyperkinetic movement disorders.
Preparation Methods
The synthesis of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves several steps. One common synthetic route includes the reduction of tetrabenazine followed by demethylation. The reaction conditions typically involve the use of reducing agents such as lithium aluminum hydride (LiAlH4) and demethylating agents like boron tribromide (BBr3). Industrial production methods may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity .
Chemical Reactions Analysis
(+)-9-O-desmethyl-β-dihydrotetrabenazine undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4), resulting in the formation of reduced derivatives.
Substitution: Substitution reactions can occur in the presence of nucleophiles or electrophiles, leading to the formation of substituted derivatives.
Scientific Research Applications
(+)-9-O-desmethyl-β-dihydrotetrabenazine has several scientific research applications:
Chemistry: It is used as a reference compound in analytical chemistry for the development of chromatographic methods.
Biology: The compound is studied for its effects on neurotransmitter systems, particularly its interaction with vesicular monoamine transporters.
Medicine: Research is ongoing to explore its potential therapeutic applications in treating neurological disorders such as Huntington’s disease and tardive dyskinesia.
Industry: It is used in the development of new pharmaceuticals and as a chemical intermediate in the synthesis of other compounds .
Mechanism of Action
The mechanism of action of (+)-9-O-desmethyl-β-dihydrotetrabenazine involves its interaction with vesicular monoamine transporters (VMAT). By inhibiting VMAT, the compound reduces the uptake of monoamines (such as dopamine, norepinephrine, and serotonin) into synaptic vesicles, leading to decreased neurotransmitter release. This mechanism is similar to that of tetrabenazine, but the specific molecular targets and pathways may vary slightly due to structural differences .
Comparison with Similar Compounds
(+)-9-O-desmethyl-β-dihydrotetrabenazine can be compared with other similar compounds, such as:
Tetrabenazine: The parent compound, used to treat hyperkinetic movement disorders.
Deutetrabenazine: A deuterated form of tetrabenazine with improved pharmacokinetic properties.
Valbenazine: Another derivative with a similar mechanism of action but different pharmacological profile.
The uniqueness of (+)-9-O-desmethyl-β-dihydrotetrabenazine lies in its specific structural modifications, which may confer distinct pharmacological properties and potential therapeutic benefits .
Properties
CAS No. |
1214267-78-3 |
---|---|
Molecular Formula |
C18H27NO3 |
Molecular Weight |
305.4 g/mol |
IUPAC Name |
(2S,3R,11bR)-10-methoxy-3-(2-methylpropyl)-2,3,4,6,7,11b-hexahydro-1H-benzo[a]quinolizine-2,9-diol |
InChI |
InChI=1S/C18H27NO3/c1-11(2)6-13-10-19-5-4-12-7-17(21)18(22-3)8-14(12)15(19)9-16(13)20/h7-8,11,13,15-16,20-21H,4-6,9-10H2,1-3H3/t13-,15-,16+/m1/s1 |
InChI Key |
NNGHNWCGIHBKHE-BMFZPTHFSA-N |
Isomeric SMILES |
CC(C)C[C@@H]1CN2CCC3=CC(=C(C=C3[C@H]2C[C@@H]1O)OC)O |
Canonical SMILES |
CC(C)CC1CN2CCC3=CC(=C(C=C3C2CC1O)OC)O |
Origin of Product |
United States |
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